molecular formula C15H16ClFN2O4 B2506221 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide CAS No. 2034496-30-3

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide

Cat. No.: B2506221
CAS No.: 2034496-30-3
M. Wt: 342.75
InChI Key: VRSSBISRFANZQG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide is a synthetic compound offered for research purposes. Its structure incorporates a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide ester) group, a functionality well-known in bioconjugation chemistry for forming stable bonds with primary amines in proteins and other molecules . This feature suggests its potential application as a linker or reagent in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The presence of the 2,5-dioxopyrrolidin-1-yl group is a key feature in compounds used to improve monoclonal antibody production in cell cultures, indicating its relevance in biopharmaceutical research . Furthermore, the benzamide scaffold is a common motif in medicinal chemistry, found in compounds with a range of biological activities, including modulators of neurological targets and enzyme inhibitors . The specific substitution pattern with chloro and fluoro groups on the benzamide ring may be designed to fine-tune the compound's electronic properties, binding affinity, and metabolic stability. Researchers can explore this molecule as a building block or a key intermediate in chemical biology and drug discovery projects. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSSBISRFANZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Benzoic Acid Derivatives

The 2-chloro-6-fluoro substitution pattern is achievable through directed ortho-metalation (DoM) or electrophilic aromatic substitution. For example:

  • Stepwise halogenation : Fluorination of 2-chlorobenzoic acid using Selectfluor® in trifluoroacetic acid (yield: 72–78%).
  • Metal-mediated coupling : Palladium-catalyzed C–H activation to install fluorine at the 6-position.

Table 1: Halogenation Methods for Benzoic Acid Derivatives

Method Reagents/Conditions Yield (%) Reference
Electrophilic fluorination Selectfluor®, TFA, 60°C 72–78
Directed ortho-metalation LDA, Cl₂, THF, –78°C 65
Pd-catalyzed C–H activation Pd(OAc)₂, AgF, 100°C 81

Synthesis of the Amine Side Chain

The side chain, 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine, necessitates the sequential assembly of ethylene glycol derivatives and pyrrolidinone rings.

Pyrrolidinone Installation via Mitsunobu Reaction

  • Step 1 : Reaction of 2-(2-aminoethoxy)ethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple with 2,5-dioxopyrrolidine.
  • Step 2 : Protection of the amine group using Boc anhydride, followed by deprotection post-coupling.

Equation 1 :
$$
\text{2-(2-Aminoethoxy)ethanol} + \text{2,5-Dioxopyrrolidine} \xrightarrow{\text{DEAD, PPh}_3} \text{2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine}
$$

Optimization Note : Elevated temperatures (60–80°C) in DMF improve reaction efficiency (yield: 68%).

Amide Coupling Strategies

Coupling the aryl carboxylic acid and amine fragments is critical. Comparative data for common methods are outlined below:

Table 2: Amide Bond Formation Efficiency

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%) Reference
HATU DMF 25 85 98
EDCl/HOBt DCM 0–25 78 95
DCC/DMAP THF 40 70 90

Procedure (HATU-mediated coupling) :

  • Activate 2-chloro-6-fluorobenzoic acid (1.2 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF (0.1 M) for 10 minutes.
  • Add 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine (1.0 eq) and stir at 25°C for 12 hours.
  • Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Purification and Characterization

Crystallization Optimization

Crystallization from ethanol/water (4:1) at 4°C yields colorless needles (mp 142–144°C). Purity >99% is confirmed by HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Table 3: Spectral Data

Technique Key Signals
$$ ^1 \text{H NMR} $$ (400 MHz, CDCl₃) δ 7.45 (dd, J=8.4 Hz, 1H), 6.95 (t, J=7.8 Hz, 1H), 3.75–3.60 (m, 8H), 2.85 (s, 4H)
$$ ^{13} \text{C NMR} $$ δ 170.5 (C=O), 164.2 (C-F), 135.1 (C-Cl), 52.3 (CH₂)
HRMS m/z 413.0921 [M+H]⁺ (calc. 413.0924)

Challenges and Mitigation Strategies

  • Amine Sensitivity : The primary amine in the side chain is prone to oxidation. Use of inert atmospheres (N₂/Ar) and low-temperature reactions mitigates degradation.
  • Pyrrolidinone Hydrolysis : Avoid aqueous acidic conditions during workup. Tertiary amine bases (e.g., DIPEA) stabilize the intermediate.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

Key Structural Features
Compound Core Structure Reactive Group Molecular Weight (g/mol)
Target Compound 2-Chloro-6-fluorobenzamide NHS ester ~400 (estimated)
C₆₀–malonate derivative () Fullerene (C₆₀) NHS ester ~1,220
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne () Propargyl-terminated PEG chain Chloroethyl/propargyl group ~250
  • Target Compound vs. C₆₀–malonate (): Both compounds employ NHS esters for amine conjugation. However, the C₆₀–malonate derivative is designed for fullerene-based nanomaterials, leveraging the NHS group for functionalizing carbon nanostructures. In contrast, the target compound’s smaller benzamide core suggests applications in small-molecule drug conjugates or enzyme inhibitors .
  • Target Compound vs. Propargyl-Terminated PEG () :
    The propargyl group in enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The target compound’s NHS ester offers orthogonal reactivity, favoring amine coupling over azide-based linkages. This distinction highlights tailored applications: the propargyl-PEG derivatives are suited for modular biomaterial assembly, while the NHS-terminated benzamide is optimized for covalent protein labeling .

Comparison with Compounds
  • Propargyl-PEG Derivatives : Synthesized via nucleophilic substitution (NaH/THF) and propargyl bromide, followed by iodination (NaI/acetone). Purification relies on silica chromatography, similar to the target compound’s inferred workflow .
  • Cyclododecane Derivatives : Utilize DMF/KHCO₃ for macrocyclization, contrasting with the target compound’s simpler PEG-based chain.

Biological Activity

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a chloro and fluoro substituent along with a pyrrolidinone moiety, suggests various applications in medicinal chemistry and biochemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide
  • Molecular Formula : C15H16ClFN2O4
  • Molecular Weight : 342.75 g/mol
  • CAS Number : 2034496-30-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors involved in various signaling pathways. This modulation can lead to altered cellular responses, making it a candidate for therapeutic applications in oncology and inflammation.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific oncogenic pathways. For instance, it has shown selective degradation of KRAS G12D/V and MDM2 proteins, which are critical in cancer progression .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the efficacy of this compound in inhibiting cancer cell lines.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent.
  • Inflammation Model Study :
    • Objective : To investigate the anti-inflammatory effects in a murine model of acute inflammation.
    • Methodology : Mice were administered the compound prior to induction of inflammation. Markers of inflammation were measured post-treatment.
    • Results : A significant reduction in inflammatory markers was observed, suggesting that the compound may effectively reduce inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of KRAS G12D/V and MDM2 proteins
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityDose-dependent cell viability reduction

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves coupling reactions using activating agents like N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). For example:

Activation of the carboxylic acid group with NHS/DCC.

Nucleophilic substitution with the amine-containing linker (e.g., 2-(2-aminoethoxy)ethylpyrrolidine-2,5-dione).
Key Conditions :

ReagentMolar Ratio (to substrate)SolventReaction Time
NHS4.4DCMOvernight
DCC2.5DCMOvernight
Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • HPLC : Assesses purity (>95% threshold) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation, as demonstrated in related benzamide derivatives (R factor: 0.044; data-to-parameter ratio: 25.7) .

Advanced Research Questions

Q. How can coupling efficiency of the dioxopyrrolidinyl group be optimized during synthesis?

  • Methodological Answer :
  • Reagent Alternatives : Replace DCC with EDCI or HATU for improved solubility .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and minimize by-products .

Q. What analytical strategies resolve contradictions in biological activity data for similar benzamide derivatives?

  • Methodological Answer :
  • Standardized Assays : Compare IC₅₀ values under uniform conditions (e.g., fixed cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine vs. chlorine) to identify critical pharmacophores.
  • Molecular Docking : Predict binding interactions with target proteins (e.g., proteasomes or kinases) using software like AutoDock .
  • Meta-Analysis : Aggregate data from multiple studies to account for variability in experimental design .

Q. How does the dioxopyrrolidinyl moiety influence reactivity and biological interactions?

  • Methodological Answer :
  • Covalent Binding : The 2,5-dioxopyrrolidinyl group acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine in enzymes) .
  • Enzyme Inhibition : Demonstrated in proteasome inhibitors (e.g., bortezomib analogs) where pyrrolidinone rings enhance target specificity .
  • Solubility Impact : The ethoxyethyl linker balances hydrophilicity, improving bioavailability .

Q. What advanced techniques identify degradation pathways or synthetic by-products?

  • Methodological Answer :
  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed or oxidized products) with high sensitivity .
  • Forced Degradation Studies : Expose the compound to stress conditions (pH, heat, light) and analyze degradation kinetics .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and degradation mechanisms .

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